8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid
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Overview
Description
8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at position 8, a thiazole ring at position 6, and a sulfonic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 8-hydroxyquinoline followed by coupling with a thiazole derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-assisted co-grinding and the use of catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 8 can be oxidized to form quinone derivatives.
Reduction: The diazenyl linkage can be reduced to form amine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and pH to achieve the desired products .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites. This inhibition can lead to the modulation of signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiazole-containing molecules, such as:
- 8-Hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
- Thiazole derivatives with various substituents .
Uniqueness
What sets 8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the quinoline and thiazole rings, along with the diazenyl and sulfonic acid groups, allows for versatile reactivity and a broad range of applications .
Properties
CAS No. |
143661-84-1 |
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Molecular Formula |
C12H8N4O4S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
8-hydroxy-6-(1,3-thiazol-2-yldiazenyl)quinoline-5-sulfonic acid |
InChI |
InChI=1S/C12H8N4O4S2/c17-9-6-8(15-16-12-14-4-5-21-12)11(22(18,19)20)7-2-1-3-13-10(7)9/h1-6,17H,(H,18,19,20) |
InChI Key |
XDENEPZBHLRNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)O)N=NC3=NC=CS3)S(=O)(=O)O |
Origin of Product |
United States |
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